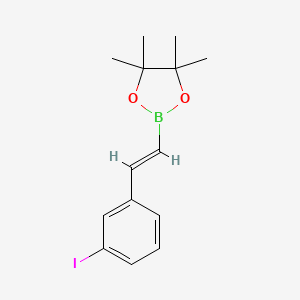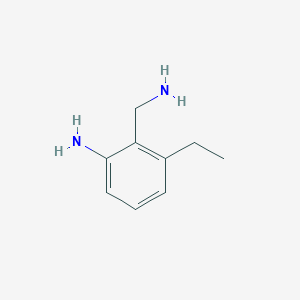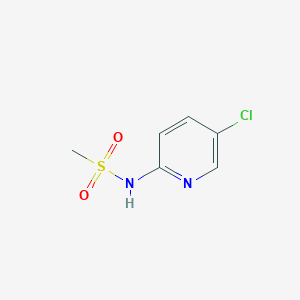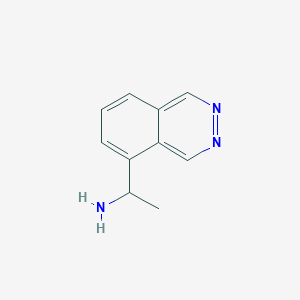
Methyl5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a transition metal-catalyzed reaction.
Introduction of Substituents: The bromine and chlorine substituents can be introduced through halogenation reactions. Bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, while chlorination can be done using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Esterification: The carboxylate group can be introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted indazole derivatives.
Applications De Recherche Scientifique
Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand the biological activities of indazole derivatives, including their interactions with various biological targets.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are of interest in materials science and catalysis.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact molecular targets and pathways may vary depending on the specific application and derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This compound has similar substitution patterns and exhibits anticancer and antiangiogenic activities.
Indole-3-acetic acid: Although structurally different, it shares the indole core and is known for its biological activities as a plant hormone.
Uniqueness
Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H8BrClN2O2 |
|---|---|
Poids moléculaire |
303.54 g/mol |
Nom IUPAC |
methyl 5-bromo-6-chloro-3-methyl-2H-indazole-4-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-4-7-6(14-13-4)3-5(12)9(11)8(7)10(15)16-2/h3H,1-2H3,(H,13,14) |
Clé InChI |
WLIKGUHRTRUKNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C=C(C(=C2C(=O)OC)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


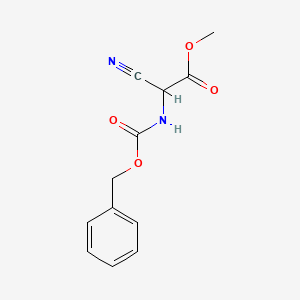

![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)

